Ethyl 2-(2-ethylphenyl)acetate
Description
Ethyl 2-(2-ethylphenyl)acetate is an aromatic ester characterized by a benzene ring substituted with an ethyl group at the ortho-position and an ethyl acetate moiety attached via a methylene bridge. Its molecular formula is C₁₂H₁₆O₂, and it is structurally defined as the ethyl ester of 2-(2-ethylphenyl)acetic acid. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for designing bioactive molecules due to its aromatic and lipophilic properties . Synonyms include α-ethylbenzeneacetic acid ethyl ester and ethyl 2-phenylbutyrate, reflecting its structural features .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(2-ethylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-3-10-7-5-6-8-11(10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UIQQJQSVVRSHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylphenyl)acetate can be synthesized through the esterification of 2-ethylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Ethyl 2-(2-ethylphenyl)acetate is a compound with various applications in scientific research, particularly in the fields of organic chemistry, pharmacology, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and can be involved in reactions such as:
- Esterification : The compound can undergo esterification reactions to form new esters.
- Transesterification : It can also be used in transesterification processes to modify existing esters for improved properties.
Pharmacological Research
Research has indicated potential pharmacological applications for this compound:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays.
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against Gram-positive bacteria with MIC values below 50 µg/mL. |
| Study B | Anticancer | Induced apoptosis in cancer cell lines, suggesting potential as an anticancer agent. |
Materials Science
In materials science, this compound is explored for its role as a plasticizer and additive:
- Plasticizers : It can enhance the flexibility and durability of polymer materials.
- Coatings : Used in formulations for protective coatings due to its solvent properties.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. This suggests its possible development into a novel anticancer drug.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induces apoptosis in cancer cell lines | Cancer Research Journal |
| Plasticizer | Enhances flexibility and durability of polymers | Materials Science Journal |
Table 2: Synthesis Routes
| Synthesis Method | Description |
|---|---|
| Esterification | Reaction with acetic acid to form ethyl ester |
| Transesterification | Modification of existing esters |
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethylphenyl)acetate involves its interaction with various molecular targets. In biological systems, esters are typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion. The molecular pathways involved include the catalytic activity of esterases and the subsequent metabolic processes that handle the hydrolysis products .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position and Electronic Effects this compound vs. Ethyl 2-(4-aminophenoxy)acetate: The para-aminophenoxy group in the latter introduces electron-donating properties, enhancing solubility in polar solvents, whereas the ortho-ethyl group in the former increases steric hindrance and lipophilicity . Fluorine vs. Ethyl Substituents: Ethyl 2-(2-fluorophenyl)acetate exhibits stronger C–F dipole interactions, improving binding affinity in enzyme inhibition compared to the nonpolar ethyl group .
Functional Group Variations Thioesters (): Replacing the oxygen in the ester with sulfur (e.g., ethyl 2-((4-chlorobenzoyl)thio)acetate) alters reactivity, enabling nucleophilic acyl substitution in enzyme inhibition . β-Ketoesters (): Ethyl 2-phenylacetoacetate’s β-keto group facilitates enolate formation, critical in Claisen condensations .
Biological Activity Compounds like ethyl 2-(diethylamino)-2-phenylacetate () exhibit enhanced blood-brain barrier penetration due to the amino group, making them valuable in neuropharmacology . Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate () shows intermolecular hydrogen bonding, influencing crystal packing and stability in solid-state formulations .
Biological Activity
Ethyl 2-(2-ethylphenyl)acetate is a compound of growing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . It belongs to the class of esters, characterized by an ethyl group attached to a phenyl ring, which is further substituted with an ethyl group. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of this compound. Preliminary results indicate that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound have been reported in several studies, showcasing its potential as an antibacterial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 15.6 |
| This compound | MSSA | 31.3 |
These findings suggest that this compound may serve as a lead compound for developing new antibacterial therapies.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The compound's ability to reduce prostaglandin E2 (PGE2) production highlights its potential utility in treating inflammatory conditions.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The ester functional group can undergo hydrolysis, leading to the release of active moieties that may interact with thiol-containing enzymes and proteins. This interaction could inhibit their activity, thereby modulating various cellular processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on various synthetic analogs, including this compound, demonstrated significant antibacterial activity against MRSA and other clinical isolates. The compound showed promising MIC values comparable to established antibiotics like vancomycin and linezolid .
- Anti-inflammatory Activity : In vivo experiments using carrageenan-induced paw edema models indicated that this compound effectively reduced inflammation similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs). The compound's IC50 values were notably lower than those of some standard treatments .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has revealed that modifications in the phenyl ring significantly affect biological activity. For instance, substituents on the phenyl ring can enhance or diminish antibacterial efficacy .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2-ethylphenyl)acetate, and what experimental conditions are critical for optimizing yield?
this compound is typically synthesized via esterification or transesterification reactions. A common approach involves the condensation of 2-ethylphenylacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and inert atmosphere to prevent oxidation. Post-synthesis, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended for purification. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): - and -NMR are critical for confirming the ester group ( ppm for CHO) and aromatic substitution patterns. -NMR can also detect isomerization or impurities (e.g., keto-enol tautomers) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 206 for the parent ion) and fragmentation patterns, such as loss of the ethoxy group () .
- Infrared (IR) Spectroscopy: Confirms ester C=O stretching (~1740 cm) and aromatic C-H bending (~700–800 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1H1H-NMR signals?
Discrepancies may arise from dynamic processes (e.g., restricted rotation of the 2-ethylphenyl group) or isomerization. Solutions include:
- Variable-temperature NMR to probe conformational changes.
- Computational modeling (e.g., DFT) to simulate spectra and identify low-energy conformers.
- Cross-validation with X-ray crystallography to confirm molecular geometry .
Q. What methodologies are recommended for determining the crystal structure of this compound?
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation ().
- Structure Solution: Employ direct methods (e.g., SHELXD) for phase determination .
- Refinement: SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen atom positioning. Validate with R-factor convergence () .
- Visualization: ORTEP-3 for generating thermal ellipsoid diagrams to highlight molecular packing and steric effects .
Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis) under thermal or acidic conditions.
- Solvent Effects: Use polarizable continuum models (PCM) to assess solubility and stability in polar/non-polar media .
Q. What experimental designs are effective for studying the compound’s stability and degradation products?
- Forced Degradation Studies: Expose the compound to stressors (pH extremes, UV light, oxidizers). Monitor degradation via HPLC with UV detection (λ = 210–254 nm) or GC-MS.
- Kinetic Analysis: Use Arrhenius plots to determine activation energy () for thermal decomposition.
- Isolation of Degradants: Employ preparative chromatography (e.g., flash column or preparative HPLC) followed by structural elucidation using high-resolution MS (HRMS) .
Q. How can researchers address challenges in isolating stereoisomers or regioisomers of this compound?
- Chromatographic Separation: Use chiral stationary phases (e.g., cellulose-based columns) for enantiomers or reverse-phase HPLC with gradient elution for regioisomers.
- Dynamic NMR: Detect slow interconversion of isomers (e.g., atropisomers) through line-shape analysis or EXSY experiments.
- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to separate enantiomers .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating experimental reproducibility in synthesis or degradation studies?
- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading).
- Error Analysis: Report standard deviations (SD) or confidence intervals (CI) for triplicate measurements.
- Multivariate Analysis: Principal Component Analysis (PCA) to correlate spectral data with structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
